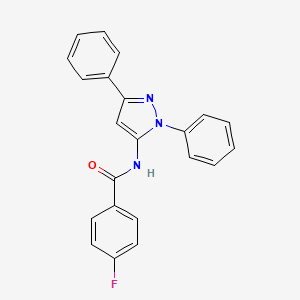
n-(1,3-Diphenyl-1h-pyrazol-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is obtained by simple workup involving treatment with ice-cold water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various cognitive functions . By modulating the activity of mGluR5, the compound can exert antidepressant effects and improve cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): Another pyrazole derivative with similar biological activities.
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-({5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide:
Uniqueness
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
781652-51-5 |
|---|---|
Formule moléculaire |
C22H16FN3O |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(2,5-diphenylpyrazol-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C22H16FN3O/c23-18-13-11-17(12-14-18)22(27)24-21-15-20(16-7-3-1-4-8-16)25-26(21)19-9-5-2-6-10-19/h1-15H,(H,24,27) |
Clé InChI |
VIMRCXXPTSILOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

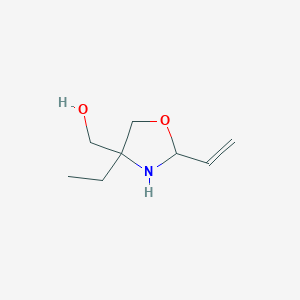
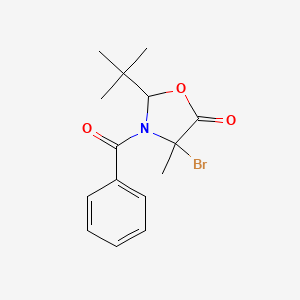
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
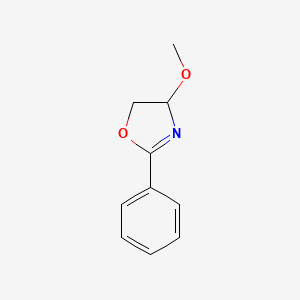
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
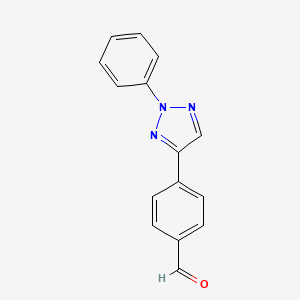
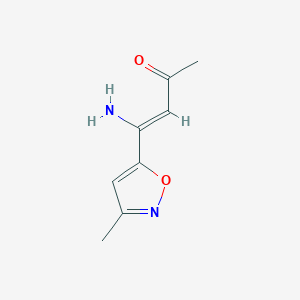

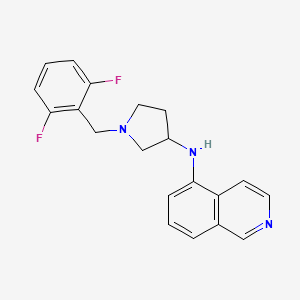
![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
